Cas no 1361921-98-3 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate)

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate is a pyridine-based compound featuring a difluoromethyl group and an aminomethyl substituent, which enhance its reactivity and potential utility in pharmaceutical and agrochemical synthesis. The methoxy and ester functional groups contribute to its versatility as an intermediate in organic transformations. Its structural motifs, including the difluoromethyl moiety, are valuable for modulating physicochemical properties such as lipophilicity and metabolic stability. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, owing to its balanced electronic and steric characteristics. Careful handling is advised due to the presence of reactive functional groups.
Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate structure
1361921-98-3 structure
Product name:Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate
CAS No:1361921-98-3
MF:C11H14F2N2O3
Molecular Weight:260.237269878387
CID:4931984

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate
    • インチ: 1S/C11H14F2N2O3/c1-17-8(16)4-7-3-6(5-14)9(10(12)13)11(15-7)18-2/h3,10H,4-5,14H2,1-2H3
    • InChIKey: STPFGBMKGAMCAD-UHFFFAOYSA-N
    • SMILES: FC(C1=C(N=C(CC(=O)OC)C=C1CN)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 279
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 74.4

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022001393-1g
Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate
1361921-98-3 97%
1g
$1,713.60 2022-04-02
Alichem
A022001393-500mg
Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate
1361921-98-3 97%
500mg
$970.20 2022-04-02

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate 関連文献

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetateに関する追加情報

Methyl 4-(Aminomethyl)-3-(Difluoromethyl)-2-Methoxypyridine-6-Acetate (CAS No. 1361921-98-3)

Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate (CAS No. 1361921-98-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in drug discovery and development.

The molecular structure of Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate is characterized by a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methoxy group, along with an acetate ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various research applications.

Recent studies have highlighted the potential of Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate in the treatment of neurological disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems. The researchers found that it effectively reduces oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate has also shown promise in cancer research. A study conducted at the National Cancer Institute reported that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate could be a potential lead compound for the development of novel anticancer drugs.

The synthesis of Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate involves several well-established chemical reactions. One common synthetic route starts with the preparation of a key intermediate, such as 4-chloro-3-difluoromethyl-2-methoxypyridine, which is then subjected to nucleophilic substitution reactions to introduce the aminomethyl and acetate groups. The detailed synthetic protocol has been described in multiple peer-reviewed articles, providing researchers with a reliable method to produce this compound on both laboratory and industrial scales.

From a pharmacological perspective, Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate exhibits favorable pharmacokinetic properties. Studies have shown that it has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, preliminary toxicity assessments indicate that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models.

The potential applications of Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate extend beyond its direct therapeutic uses. It can serve as a valuable tool for investigating the biological roles of specific molecular targets and signaling pathways. For example, researchers can use this compound to probe the mechanisms underlying neurodegeneration or cancer progression, thereby contributing to our understanding of these complex diseases.

In conclusion, Methyl 4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate (CAS No. 1361921-98-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.

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